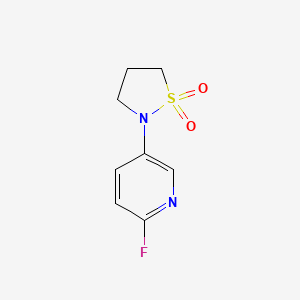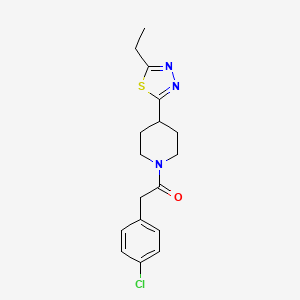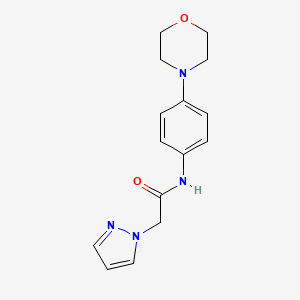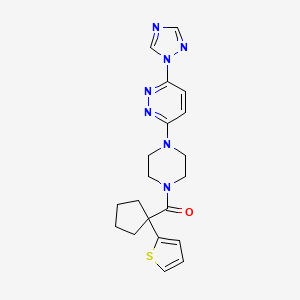
2-(3-((4-chlorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound , 2-(3-((4-chlorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide, is a sulfonamide derivative. Sulfonamides are known for their antitumor properties, as demonstrated by compounds such as N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide, which have been evaluated in cell-based antitumor screens and have shown potential as cell cycle inhibitors in clinical trials .
Synthesis Analysis
The synthesis of sulfonamide derivatives can involve various chemical reactions, including visible light-promoted reactions. For instance, the synthesis of 4-(sulfonylmethyl)isoquinoline-1,3(2H,4H)-diones, which are structurally related to the compound of interest, has been achieved through a tandem radical cyclization and sulfonylation reaction catalyzed by fac-Ir(ppy)3 at room temperature . This method could potentially be adapted for the synthesis of this compound.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their antitumor activity. The presence of a sulfonyl group attached to an aromatic ring, as seen in the compound of interest, is a common feature among potent antitumor sulfonamides. The structure-activity relationship can be further elucidated by gene expression changes, which help in identifying the essential pharmacophore and drug-sensitive cellular pathways .
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions. For example, the products from the synthesis mentioned above can be further reduced to 3-hydroxy-4-(sulfonylmethyl)-3,4-dihydroisoquinolin-1(2H)-one derivatives using NaBH4 . This indicates that the compound of interest may also be amenable to further chemical modifications, which could potentially enhance its antitumor activity.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of this compound are not detailed in the provided papers, sulfonamide derivatives generally exhibit properties that make them suitable for biological applications. These properties include solubility in polar solvents, stability under physiological conditions, and the ability to form hydrogen bonds, which can contribute to their interaction with biological targets .
Applications De Recherche Scientifique
Antimicrobial and Antifungal Applications
- Quinoline derivatives, including compounds similar to 2-(3-((4-chlorophenyl)sulfonyl)-6-methoxy-4-oxoquinolin-1(4H)-yl)-N-(m-tolyl)acetamide, have been synthesized and evaluated for their antimicrobial activities. These compounds have shown significant inhibitory actions against various bacteria (such as Staphylococcus aureus, Bacillus cereus, Escherichia coli, Klebsiella pneumonia, and Pseudomonas aeruginosa) and fungi (Aspergillus niger and Candida albicans), indicating their potential as novel antimicrobial agents (Vanparia et al., 2013).
Anticancer Activity
- Sulfonamide derivatives have been explored for their cytotoxic activities against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29). A study found that certain sulfonamide compounds exhibit potent anticancer activities, with one compound demonstrating significant potency against breast cancer cells, suggesting potential therapeutic applications for cancer treatment (Ghorab et al., 2015).
Antiviral and Antiapoptotic Effects
- A novel anilidoquinoline derivative, closely related to the target compound, was synthesized and its therapeutic efficacy in treating Japanese encephalitis was evaluated. The compound showed significant antiviral and antiapoptotic effects in vitro, highlighting its potential in antiviral therapy (Ghosh et al., 2008).
Analgesic and Anti-inflammatory Activities
- Research into quinazolinone–sulfonamide hybrid compounds derived from glycine has led to the synthesis of entities with notable analgesic and anti-inflammatory activities. These compounds offer a promising avenue for developing new therapeutic agents for pain and inflammation management (Alagarsamy et al., 2015).
Enzyme Inhibition
- Certain synthesized quinoline and sulfonamide hybrids have been evaluated for their enzyme inhibitory properties, particularly against enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and lipoxygenase (LOX). These compounds exhibit varying degrees of inhibition, indicating their potential for treating diseases associated with enzyme dysfunction (Rehman et al., 2013).
Propriétés
IUPAC Name |
2-[3-(4-chlorophenyl)sulfonyl-6-methoxy-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClN2O5S/c1-16-4-3-5-18(12-16)27-24(29)15-28-14-23(34(31,32)20-9-6-17(26)7-10-20)25(30)21-13-19(33-2)8-11-22(21)28/h3-14H,15H2,1-2H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUNQNXLPECJTBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=O)C3=C2C=CC(=C3)OC)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

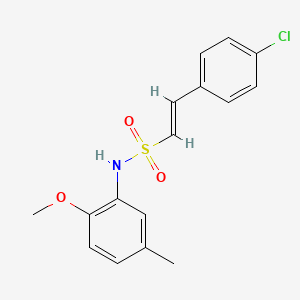

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2506337.png)


![7-{3-[(2,4-Dichlorobenzyl)oxy]phenyl}[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2506341.png)
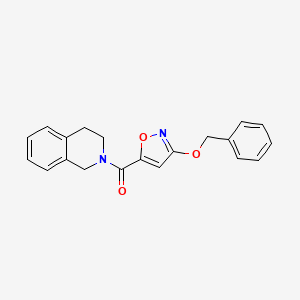
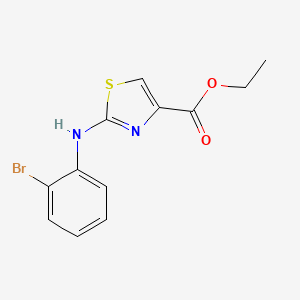

![N-(4-phenoxyphenyl)-2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]nicotinamide](/img/structure/B2506347.png)
